molecular formula C7H5BrO2S B8567979 2-bromo-3-methyl-4H-thieno[2,3-c]furan-6-one

2-bromo-3-methyl-4H-thieno[2,3-c]furan-6-one

Cat. No.: B8567979
M. Wt: 233.08 g/mol
InChI Key: DNMXZJQTHUGWOQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-bromo-3-methyl-4H-thieno[2,3-c]furan-6-one is a heterocyclic compound that features a fused ring system combining a thiophene and a furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-bromo-3-methyl-4H-thieno[2,3-c]furan-6-one typically involves the bromination of a precursor compound, such as 3-methylthieno [2,3-c]furan-6-(4H)-one. The bromination reaction is usually carried out using bromine or a bromine source like N-bromosuccinimide (NBS) in the presence of a suitable solvent and catalyst .

Industrial Production Methods: Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, reaction time, and the concentration of reagents. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Types of Reactions:

Common Reagents and Conditions:

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products:

Mechanism of Action

The mechanism of action of 2-bromo-3-methyl-4H-thieno[2,3-c]furan-6-one involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom can participate in halogen bonding, influencing the compound’s binding affinity and specificity. The fused ring system can also interact with biological macromolecules, affecting their function and activity .

Properties

Molecular Formula

C7H5BrO2S

Molecular Weight

233.08 g/mol

IUPAC Name

2-bromo-3-methyl-4H-thieno[2,3-c]furan-6-one

InChI

InChI=1S/C7H5BrO2S/c1-3-4-2-10-7(9)5(4)11-6(3)8/h2H2,1H3

InChI Key

DNMXZJQTHUGWOQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC2=C1COC2=O)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

In a 50 mL round bottom flask was added 3-methylthieno[2,3-c]furan-6-(4H)-one (130 mg, 0.843 mmol, 1.0 eq) and chloroform (5 mL). To above solution was added bromine (86 μL, 1.08 mmol, 2.0 eq) in chloroform. The reaction was heat to reflux for 3 hr, cooled down, diluted with dichloromethane, washed with water, diluted sodium thiosulfate. The organic phase was dried over MgSO4, filtered and concentrated. The desired product was obtained after purification by flash column chromatography. LC-MS (IE, m/z): 235.2 [M+1]+; 1H NMR (500 MHz, CDCl3, δ in ppm): 5.16 (2H, s), 2.19 (3H, s);
Quantity
130 mg
Type
reactant
Reaction Step One
Quantity
5 mL
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solvent
Reaction Step One
Quantity
86 μL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

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